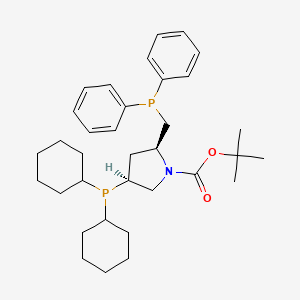

(2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine

Description

(2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to facilitate the formation of chiral centers, making it valuable in the production of enantiomerically pure compounds.

Propriétés

Formule moléculaire |

C34H49NO2P2 |

|---|---|

Poids moléculaire |

565.7 g/mol |

Nom IUPAC |

tert-butyl (2S,4S)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C34H49NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-5,8-11,16-19,27,30-32H,6-7,12-15,20-26H2,1-3H3/t27-,32-/m0/s1 |

Clé InChI |

UJOCELPDGJCWDG-UCGGBYDDSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |

SMILES canonique |

CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butoxycarbonyl chloride, and phosphine reagents.

Protection of Pyrrolidine: The pyrrolidine is first protected using tert-butoxycarbonyl chloride to form N-tert-butoxycarbonyl pyrrolidine.

Phosphination: The protected pyrrolidine is then reacted with dicyclohexylphosphine and diphenylphosphine under specific conditions to introduce the phosphine groups.

Purification: The final product is purified using techniques such as chromatography to obtain the desired chiral phosphine ligand.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.

Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine complexes.

Substitution: Substituted phosphine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is widely used as a chiral ligand in asymmetric synthesis. It facilitates the formation of chiral centers, making it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used in the synthesis of chiral molecules that can act as probes or inhibitors in biochemical studies. Its ability to induce chirality makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is used in the synthesis of chiral drugs. Its role in asymmetric synthesis helps in the production of pharmaceuticals with high enantiomeric purity, which is crucial for the efficacy and safety of many drugs.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its ability to facilitate chiral synthesis makes it valuable in the manufacturing of various specialty chemicals.

Mécanisme D'action

The mechanism of action of (2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts, forming chiral metal complexes that facilitate asymmetric transformations. The chiral environment created by the ligand induces the formation of chiral products with high enantiomeric excess.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4S)-4-diphenylphosphinomethylpyrrolidine: Another chiral phosphine ligand with similar applications in asymmetric synthesis.

(2S,4S)-N-tert-butoxycarbonyl-4-diphenylphosphinomethylpyrrolidine: A closely related compound with slight structural differences.

(2S,4S)-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine: A similar compound with different substituents on the phosphine groups.

Uniqueness

(2S,4S)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is unique due to its specific combination of tert-butoxycarbonyl protection and dicyclohexylphosphine and diphenylphosphine groups. This unique structure provides distinct steric and electronic properties, making it highly effective in inducing chirality in various chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.